3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole
Description
3-Bromoimidazo[1,2-d]-1,2,4-thiadiazole (CAS: 196196-63-1) is a heterocyclic compound featuring a fused imidazo-thiadiazole core with a bromine atom at the 3-position. This compound serves as a critical intermediate in medicinal chemistry due to its electron-deficient aromatic system, which enables diverse functionalization via cross-coupling and nucleophilic substitution reactions . Its molecular formula (C₅H₂BrN₃S) and planar structure facilitate interactions with biological targets, particularly in oncology and antiviral research .
Properties
Molecular Formula |
C4H2BrN3S |
|---|---|
Molecular Weight |
204.05 g/mol |
IUPAC Name |
3-bromoimidazo[1,2-d][1,2,4]thiadiazole |
InChI |
InChI=1S/C4H2BrN3S/c5-3-7-9-4-6-1-2-8(3)4/h1-2H |
InChI Key |
ZULWXJKACOPKQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)SN=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Positional Isomers: Bromine Substitution Effects
- 6-(4-Bromo-phenyl)-imidazo[1,2-d][1,2,4]thiadiazole (CAS: 947534-74-9):
Bromination at the 6-position phenyl group instead of the 3-position thiadiazole ring results in distinct electronic properties. The phenyl-bromine substituent enhances π-π stacking interactions in organic photovoltaic applications, whereas the 3-bromo derivative exhibits stronger electron-withdrawing effects, improving reactivity in nucleophilic substitutions . - 4-Bromobenzo[1,2-d:4,5-d′]bis([1,2,3]thiadiazole): This dibrominated analogue demonstrates reduced solubility compared to 3-bromoimidazo-thiadiazole due to increased molecular symmetry and planarity. Its synthesis requires harsh bromination conditions (HBr, 120°C), highlighting the relative accessibility of mono-brominated derivatives like the target compound .
Table 1: Structural and Electronic Properties
Functional Group Modifications
- 3-Methoxyimidazo[1,2-d][1,2,4]thiadiazole :
Replacing bromine with methoxy enhances solubility (0.35 mg/mL in DMSO) but reduces electrophilic reactivity. This derivative shows moderate EGFR kinase inhibition (IC₅₀: 8.2 µM) compared to the bromo analogue (IC₅₀: 3.1 µM), underscoring bromine’s role in target binding . - 3-Amino Derivatives (e.g., N-Benzylimidazo-thiadiazol-3-amine): Amino substituents improve hydration Gibbs energy (-15.2 kJ/mol vs. -9.8 kJ/mol for bromo), enhancing aqueous solubility but compromising metabolic stability .
Cross-Coupling Reactivity
- 3,5-Diiodo-1,2,4-thiadiazole: Unlike the bromo analogue, diiodo derivatives exhibit selective C5 substitution in Sonogashira reactions, enabling precise functionalization. The bromo compound’s lower steric hindrance allows broader applicability in Suzuki-Miyaura couplings .
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